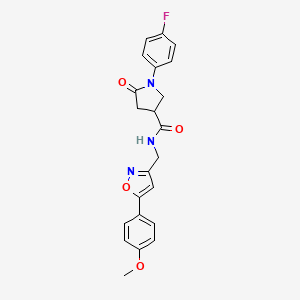![molecular formula C27H35N5O3 B2515138 N-[3-(acetylamino)phenyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide CAS No. 921903-17-5](/img/structure/B2515138.png)
N-[3-(acetylamino)phenyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-[3-(acetylamino)phenyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide" has been the subject of several studies. One study focused on the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, which were prepared by reacting benzenesulfonyl chloride with 1-aminopiperidine under dynamic pH control in aqueous media. The resulting compounds were then evaluated for their activity against acetylcholinesterase and butyrylcholinesterase, as well as lipoxygenase enzymes. The synthesized compounds displayed promising activity against the cholinesterase enzymes, with some remaining inactive against lipoxygenase enzymes .
Synthesis Analysis
The synthesis of the compound involved the pairing of benzenesulfonyl chloride with 1-aminopiperidine under dynamic pH control in aqueous media to yield N-(Piperidin-1-yl) benzenesulfonamide, followed by substitution at the nitrogen atom with different electrophiles N-aryl/aralkyl-substituted-2-bromoacetamides. The compounds were confirmed using IR, EIMS, and (1)H-NMR spectral data. The study evaluated the synthesized compounds for their activity against acetylcholinesterase and butyrylcholinesterase, as well as lipoxygenase enzymes .
Molecular Structure Analysis
The molecular structure of the compound was not explicitly discussed in the provided abstracts.
Chemical Reactions Analysis
The chemical reactions involved the pairing of benzenesulfonyl chloride with 1-aminopiperidine under dynamic pH control in aqueous media, followed by substitution at the nitrogen atom with different electrophiles N-aryl/aralkyl-substituted-2-bromoacetamides. The compounds were confirmed using IR, EIMS, and (1)H-NMR spectral data .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound were not explicitly discussed in the provided abstracts.
Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives.
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.
Scientific Research Applications
Acetylcholinesterase Inhibition
N-[3-(acetylamino)phenyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide and related compounds have been extensively studied for their acetylcholinesterase (AChE) inhibitory activity. For instance, studies by Sugimoto et al. (1995) on synthesis and structure-activity relationships of acetylcholinesterase inhibitors highlighted the discovery of potent anti-AChE inhibitors, such as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020), with selective affinity significantly greater for AChE than for butyrylcholinesterase, indicating potential therapeutic applications for conditions like Alzheimer's disease (Sugimoto, Iimura, Yamanishi, & Yamatsu, 1995).
Analgesic Properties
Compounds derived from β-(3,4-dimethoxy)-phenethylamine, structurally related to this compound, have shown potent analgesic properties. The study conducted by Sun (1961) on the synthesis of simpler compounds possessing an analogous structural skeleton to tetrahydropalmatin, a known analgesic, highlights the broad therapeutic potential of such compounds in pain management (Sun, 1961).
Anti-inflammatory and Analgesic Effects
Abadi, Hegazy, and El-Zaher (2005) explored the synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives, noting their nitric oxide releasing properties and evaluation as analgesic and anti-inflammatory agents. One compound, in particular, demonstrated anti-inflammatory activity comparable to indomethacin and equipotency to glafenine in analgesic models, indicating the potential for this compound derivatives in treating pain and inflammation (Abadi, Hegazy, & El-Zaher, 2005).
Anticancer Activity
Research on isoquinolines and related structures has demonstrated significant potential in anticancer therapy. Ruchelman et al. (2004) identified compounds with potent topoisomerase I-targeting activity and cytotoxicity, suggesting the value of exploring this compound and its derivatives for anticancer applications (Ruchelman, Singh, Ray, Wu, Yang, Zhou, Liu, Liu, & LaVoie, 2004).
properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O3/c1-19(33)29-22-9-6-10-23(17-22)30-27(35)26(34)28-18-25(32-14-4-3-5-15-32)21-11-12-24-20(16-21)8-7-13-31(24)2/h6,9-12,16-17,25H,3-5,7-8,13-15,18H2,1-2H3,(H,28,34)(H,29,33)(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSITOLLFFTQGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

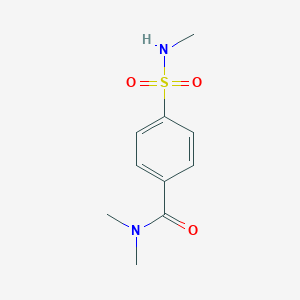

![2-Bicyclo[2.1.1]hexanylmethanamine](/img/structure/B2515060.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2515063.png)
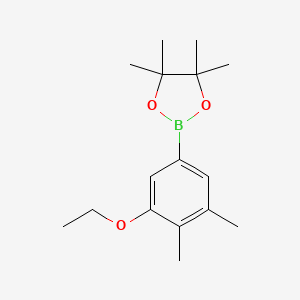

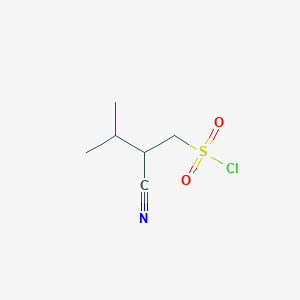

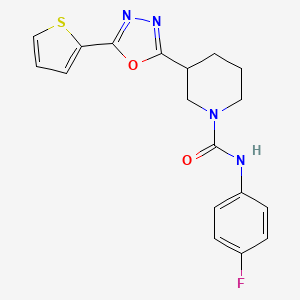
![1-Spiro[3,4-dihydrochromene-2,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2515071.png)
![2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2515072.png)
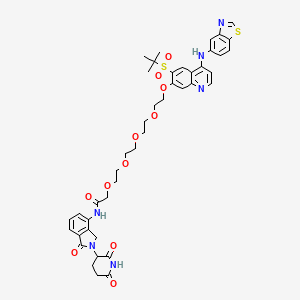
![(E)-N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2515075.png)
